molecular formula C15H18ClN5S B15188381 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- CAS No. 110215-99-1

4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B15188381
CAS No.: 110215-99-1
M. Wt: 335.9 g/mol
InChI Key: ZBYMLYHIONOQEC-UHFFFAOYSA-N
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Description

4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- is a chemical compound known for its diverse applications in scientific research. This compound is part of the benzothiazine family, which is characterized by a fused heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the triazole ring further enhances its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- typically involves multiple steps, starting with the formation of the benzothiazine core. One common method involves the cyclization of appropriate precursors in the presence of reagents such as sodium hydride (NaH) or triethylamine (Et3N) under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol (EtOH) and dimethylformamide (DMF), as well as catalysts like copper(I) iodide (CuI) for specific transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzothiazine derivatives.

Scientific Research Applications

4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the activity of enzymes like phospholipase C-γ and antagonizing receptors such as OXE-R . These interactions disrupt key biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- stands out due to its unique combination of a triazole ring and a benzothiazine core. Similar compounds include:

The uniqueness of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern and the resulting biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

110215-99-1

Molecular Formula

C15H18ClN5S

Molecular Weight

335.9 g/mol

IUPAC Name

7-chloro-1-[(4-methylpiperazin-1-yl)methyl]-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C15H18ClN5S/c1-19-4-6-20(7-5-19)9-14-17-18-15-10-22-13-8-11(16)2-3-12(13)21(14)15/h2-3,8H,4-7,9-10H2,1H3

InChI Key

ZBYMLYHIONOQEC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)SC3

Origin of Product

United States

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